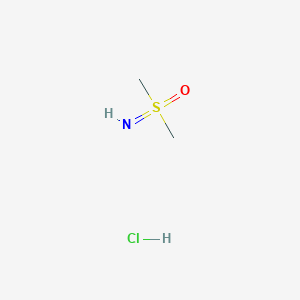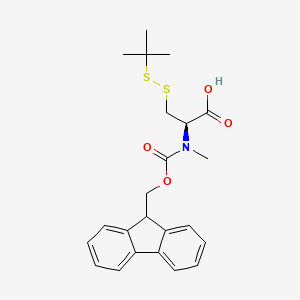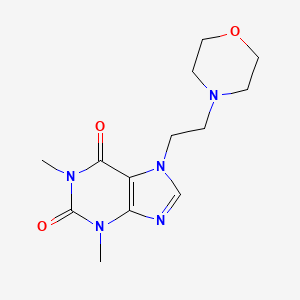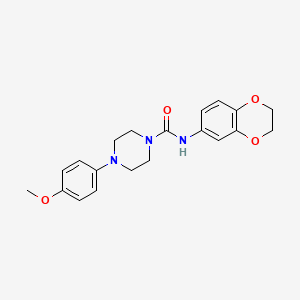![molecular formula C13H13N3O4S B2758073 N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034567-45-6](/img/structure/B2758073.png)
N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, and the yield .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and spectral data. Chemical properties include reactivity, acidity or basicity, and stability .科学的研究の応用
Synthesis and Evaluation
Studies have explored the synthesis and biological evaluation of sulfonamide derivatives, including those related to N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide. These compounds are prepared and evaluated for their ability to inhibit specific enzymes or act as therapeutic agents. For example, Penning et al. (1997) discussed the synthesis of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, highlighting the importance of structural modification for enhanced bioactivity and pharmacokinetic profiles (Penning et al., 1997).
Bioactivities and Inhibitory Effects
Research has also focused on the inhibitory effects of pyrazole sulfonamide derivatives on various enzymes, demonstrating their potential in treating diseases. Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides, evaluating their carbonic anhydrase and acetylcholinesterase inhibitory activities, and observed low cytotoxicity, suggesting their suitability as novel inhibitors for these enzymes (Ozmen Ozgun et al., 2019).
Antiproliferative Activities
The antiproliferative properties of pyrazole-sulfonamide derivatives against various cancer cell lines have been a subject of study, indicating the potential of these compounds in oncology. Mert et al. (2014) reported on the design and synthesis of pyrazole-sulfonamide derivatives, testing their in vitro antiproliferative activities and finding promising selective effects against certain cancer cells (Mert et al., 2014).
Antibacterial and Antimicrobial Properties
The search for new antibacterial and antimicrobial agents has led to the synthesis of novel sulfonamide derivatives, including those based on the pyrazole scaffold. Azab et al. (2013) focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to find effective antibacterial agents (Azab et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-16-8-12(7-14-16)21(17,18)15-6-11-2-3-13(20-11)10-4-5-19-9-10/h2-5,7-9,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKADPOFCKJIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2757990.png)
![4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2757992.png)


![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)
![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)




![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2758008.png)
![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide](/img/structure/B2758010.png)

![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)